2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include other Schiff bases with different substituents on the aromatic ring. For example:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O2S/c1-12-4-6-14-15(10-20)19(24-18(14)8-12)21-11-13-5-7-16(22-2)17(9-13)23-3/h5,7,9,11-12H,4,6,8H2,1-3H3/b21-11+ |
InChI Key |
TXCHRCYRLITQHS-SRZZPIQSSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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